

# An In-depth Technical Guide to ACT-373898: An Inactive Metabolite of Macitentan

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For Researchers, Scientists, and Drug Development Professionals

#### **Executive Summary**

ACT-373898 is the pharmacologically inactive carboxylic acid metabolite of Macitentan, a dual endothelin receptor antagonist. This guide provides a comprehensive overview of ACT-373898, focusing on its metabolic origin and pharmacokinetic profile. While devoid of direct pharmacological activity, understanding the characteristics of this major metabolite is crucial for a complete safety and drug metabolism profile of Macitentan. This document summarizes key data, outlines the metabolic pathway, and provides context for its role in the overall disposition of its parent compound.

#### **Introduction to ACT-373898**

**ACT-373898**, also known as Macitentan metabolite M5, is a significant circulating metabolite of Macitentan, an orally active dual antagonist of endothelin (ET) receptors ETA and ETB.[1][2] Unlike its parent drug and its other major metabolite, ACT-132577 (Aprocitentan), **ACT-373898** is considered pharmacologically inactive.[3][4] Its formation is a result of oxidative cleavage of the bromopyrimidine group of Macitentan.[3]

Table 1: Chemical and Physical Properties of ACT-373898



Property	Value	Reference
IUPAC Name	2-[5-(4-bromophenyl)-6- (propylsulfamoylamino)pyrimidi n-4-yl]oxyacetic acid	[2]
Synonyms	ACT 373898, Macitentan metabolite M5	[2]
CAS Number	1433875-14-9	[5][6]
Chemical Formula	C15H17BrN4O5S	[2][5]
Molecular Weight	445.3 g/mol	[2][5]

## **Mechanism of Action: Pharmacological Inactivity**

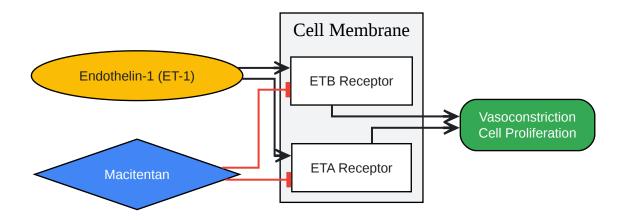
The core aspect of **ACT-373898**'s mechanism of action is its lack of significant pharmacological activity.[3][4] As a metabolite, its primary relevance is in the context of the overall disposition and safety profile of Macitentan. Preclinical and clinical studies have not attributed any therapeutic or adverse effects to **ACT-373898**.

To understand the context of **ACT-373898**'s inactivity, it is essential to consider the mechanism of its parent compound, Macitentan.

## Mechanism of Action of the Parent Compound: Macitentan

Macitentan exerts its therapeutic effect by blocking the binding of endothelin-1 (ET-1) to both the ETA and ETB receptors. This dual antagonism prevents the vasoconstrictive and proliferative effects of ET-1, which are key drivers in the pathophysiology of diseases like pulmonary arterial hypertension (PAH).



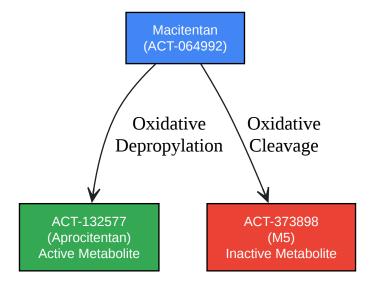


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Macitentan's dual endothelin receptor antagonism.

## **Metabolic Pathway of Macitentan**

**ACT-373898** is one of two major circulating metabolites of Macitentan. The metabolic pathway involves two primary transformations: oxidative depropylation to form the active metabolite ACT-132577, and oxidative cleavage to form the inactive metabolite **ACT-373898**.[3]



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Metabolic conversion of Macitentan.

#### **Pharmacokinetics of ACT-373898**



While inactive, the pharmacokinetic profile of **ACT-373898** has been characterized, particularly in specific patient populations and in the context of drug-drug interactions.

#### **Pharmacokinetics in Hepatic and Renal Impairment**

Studies have evaluated the pharmacokinetics of Macitentan and its metabolites in subjects with hepatic or renal impairment.[7]

Table 2: Summary of ACT-373898 Pharmacokinetics in Hepatic and Renal Impairment

Condition	Change in ACT- 373898 Exposure (AUC∞)	Clinical Relevance	Reference
Mild to Severe Hepatic Impairment	Lower exposure in moderately impaired subjects	Not considered clinically relevant	[7]
Severe Renal Function Impairment (SRFI)	7.3-fold higher exposure	Not considered clinically relevant; no dose adjustment needed for the parent drug	[7]

#### **Drug-Drug Interactions**

The impact of co-administered drugs on the pharmacokinetics of Macitentan and its metabolites has been investigated.

Table 3: Effect of Co-administered Drugs on ACT-373898 Pharmacokinetics

Co-administered Drug	Effect on ACT-373898 Steady-State AUC(τ)	Reference
Cyclosporine	7% increase	[8]
Rifampin	64% decrease	[8]



#### **Experimental Protocols**

Detailed experimental protocols for the determination of **ACT-373898**'s pharmacological inactivity are not extensively published in the public domain. However, the general approach to assess the activity of a metabolite of a receptor antagonist would involve the following standard assays:

#### **Radioligand Binding Assays**

- Objective: To determine the binding affinity of ACT-373898 to the target receptors (ETA and ETB).
- General Protocol:
  - Prepare cell membranes expressing either human ETA or ETB receptors.
  - Incubate the membranes with a radiolabeled ligand (e.g., [125]-ET-1) in the presence of increasing concentrations of ACT-373898.
  - After reaching equilibrium, separate bound from free radioligand by filtration.
  - Quantify the radioactivity of the bound ligand.
  - Calculate the concentration of ACT-373898 required to inhibit 50% of the specific binding of the radioligand (IC<sub>50</sub>) to determine its binding affinity (Ki).

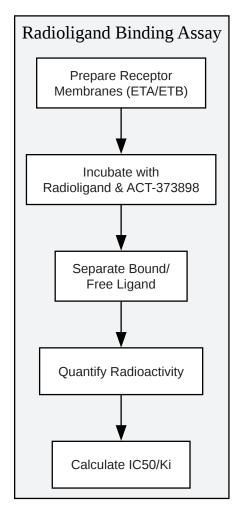
#### **Functional Assays**

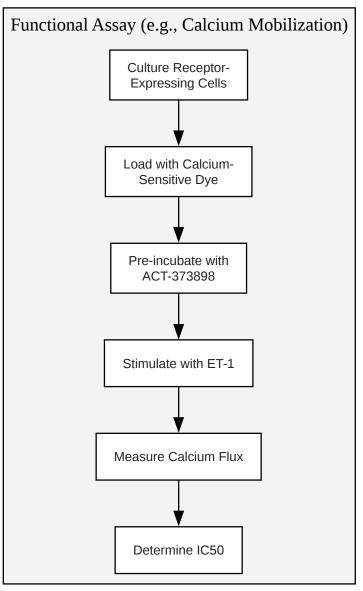
- Objective: To assess the ability of ACT-373898 to antagonize the functional response induced by ET-1.
- General Protocol (e.g., Calcium Mobilization Assay):
  - Culture cells recombinantly expressing either ETA or ETB receptors.
  - Load the cells with a calcium-sensitive fluorescent dye.
  - Pre-incubate the cells with varying concentrations of ACT-373898.



- Stimulate the cells with a known concentration of ET-1.
- Measure the change in intracellular calcium concentration using a fluorometer.
- Determine the concentration of ACT-373898 required to inhibit the ET-1-induced response by 50% (IC<sub>50</sub>).

The designation of **ACT-373898** as "inactive" implies that in such assays, it would have exhibited very high IC₅₀ values, indicating a lack of significant binding or functional antagonism at physiologically relevant concentrations.







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General experimental workflows for assessing receptor activity.

#### Conclusion

**ACT-373898** is a major, yet pharmacologically inactive, metabolite of the dual endothelin receptor antagonist Macitentan. Its primary significance lies within the drug metabolism and pharmacokinetic profile of its parent compound. While it does not contribute to the therapeutic effect of Macitentan, a thorough understanding of its formation and clearance is essential for a comprehensive assessment of the drug's disposition and safety, particularly in special patient populations. The lack of pharmacological activity simplifies the overall safety assessment of Macitentan, as potential off-target effects from this metabolite are not a concern.

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